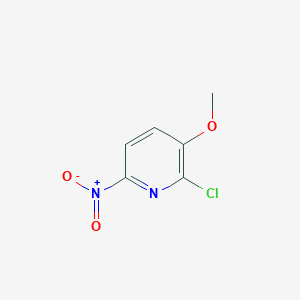
2-クロロ-3-メトキシ-6-ニトロピリジン
概要
説明
2-Chloro-3-methoxy-6-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 g/mol . It is characterized by the presence of a chlorine atom, a methoxy group, and a nitro group attached to a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
科学的研究の応用
2-Chloro-3-methoxy-6-nitropyridine has several applications in scientific research:
作用機序
Target of Action
It is known that this compound is used as a reactant in suzuki and negishi coupling reactions , which are commonly used in organic chemistry to create carbon-carbon bonds. This suggests that the primary targets of 2-Chloro-3-methoxy-6-nitropyridine may be the molecules involved in these reactions.
Mode of Action
The mode of action of 2-Chloro-3-methoxy-6-nitropyridine involves its interaction with other molecules in Suzuki and Negishi coupling reactions . In these reactions, 2-Chloro-3-methoxy-6-nitropyridine likely acts as an electrophile, reacting with a nucleophile to form a new carbon-carbon bond .
Biochemical Pathways
Given its role in suzuki and negishi coupling reactions , it can be inferred that 2-Chloro-3-methoxy-6-nitropyridine may influence pathways involving the synthesis of complex organic molecules.
Pharmacokinetics
It is slightly soluble in water , which may impact its bioavailability.
Result of Action
The result of the action of 2-Chloro-3-methoxy-6-nitropyridine is the formation of new carbon-carbon bonds through Suzuki and Negishi coupling reactions . This leads to the synthesis of complex organic molecules. The exact molecular and cellular effects of this compound’s action would depend on the specific context of its use.
Action Environment
The action, efficacy, and stability of 2-Chloro-3-methoxy-6-nitropyridine can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action may be affected by the presence or absence of water in the reaction environment. Additionally, the temperature of the reaction environment may also play a role, as Suzuki and Negishi coupling reactions are typically performed under heated conditions .
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-3-methoxy-6-nitropyridine can be synthesized through several methods. One common method involves the nitration of 2-chloro-3-methoxypyridine using nitric acid and sulfuric acid as nitrating agents . The reaction is typically carried out at low temperatures to control the formation of by-products.
Industrial Production Methods
In industrial settings, the production of 2-chloro-3-methoxy-6-nitropyridine often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and minimize impurities. The compound is then purified through recrystallization or other suitable purification techniques .
化学反応の分析
Types of Reactions
2-Chloro-3-methoxy-6-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Coupling Reactions: It can participate in Suzuki and Negishi coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki coupling reactions, while organozinc reagents are used in Negishi coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Reduction Reactions: The major product is 2-chloro-3-methoxy-6-aminopyridine.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
類似化合物との比較
Similar Compounds
- 2-Chloro-6-methoxy-3-nitropyridine
- 2-Chloro-5-methyl-3-nitropyridine
- 2-Chloro-3-methyl-5-nitropyridine
- 2-Chloro-4-methyl-3-nitropyridine
Uniqueness
2-Chloro-3-methoxy-6-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity.
特性
IUPAC Name |
2-chloro-3-methoxy-6-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSAWHJQCHAIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716952 | |
| Record name | 2-Chloro-3-methoxy-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886371-75-1 | |
| Record name | 2-Chloro-3-methoxy-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Oxa-6-azaspiro[3.4]octane](/img/structure/B1395770.png)




